molecular formula C8H10N4OS B7725308 2-[(1,5-dimethylpyrazol-4-yl)amino]-1,3-thiazol-4-one

2-[(1,5-dimethylpyrazol-4-yl)amino]-1,3-thiazol-4-one

Cat. No.: B7725308
M. Wt: 210.26 g/mol
InChI Key: JHOJWBLXWGZWGU-UHFFFAOYSA-N
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Description

2-[(1,5-dimethylpyrazol-4-yl)amino]-1,3-thiazol-4-one is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their diverse biological activities and chemical reactivity .

Preparation Methods

Chemical Reactions Analysis

2-[(1,5-dimethylpyrazol-4-yl)amino]-1,3-thiazol-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols .

Scientific Research Applications

2-[(1,5-dimethylpyrazol-4-yl)amino]-1,3-thiazol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1,5-dimethylpyrazol-4-yl)amino]-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival .

Properties

IUPAC Name

2-[(1,5-dimethylpyrazol-4-yl)amino]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c1-5-6(3-9-12(5)2)10-8-11-7(13)4-14-8/h3H,4H2,1-2H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOJWBLXWGZWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)NC2=NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)NC2=NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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